1,1'-Methylenebis(5-oxo-DL-proline)
Description
Structural and Functional Features
Applications
- Polymer science : Serves as a monomer for poly(ester–amide) thermosets, enhancing thermal stability (degradation onset: 250°C).
- Drug discovery : Analogous pyroglutamic acid derivatives exhibit neurotrophic and antibacterial properties.
Table 1 : Key Properties of 1,1′-Methylenebis(5-oxo-DL-proline)
| Property | Value/Description | Source |
|---|---|---|
| Melting point | 180–185°C (decomposes) | |
| Solubility | Soluble in DMSO, sparingly in H₂O | |
| Crystal system | Monoclinic, space group P2₁/c |
Current Research Landscape and Knowledge Gaps
Emerging Trends
Unresolved Challenges
- Stereochemical control : Limited understanding of DL vs. LL configurations in polymerization.
- Mechanistic insights : Role of methylene bridges in modulating electronic properties remains underexplored.
Theoretical Foundations for Bis-pyrrolidone Systems
Electronic and Steric Effects
Computational Modeling
- Reactivity predictions : Molecular dynamics simulations suggest nucleophilic attack at C-3 of the pyrrolidone ring dominates in cross-coupling reactions.
- Thermodynamic stability : DFT calculations indicate a 15–20 kJ/mol stabilization from intramolecular H-bonding vs. intermolecular interactions.
Equation 1 : Energy stabilization from H-bonding
$$ \Delta G{\text{stab}} = -RT \ln K{\text{eq}} $$
where $$ K_{\text{eq}} $$ represents equilibrium between H-bonded and non-H-bonded conformers.
Properties
CAS No. |
16473-66-8 |
|---|---|
Molecular Formula |
C11H14N2O6 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-[(2-carboxy-5-oxopyrrolidin-1-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O6/c14-8-3-1-6(10(16)17)12(8)5-13-7(11(18)19)2-4-9(13)15/h6-7H,1-5H2,(H,16,17)(H,18,19) |
InChI Key |
XAYYGTJLXVXLMB-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1C(=O)O)CN2C(CCC2=O)C(=O)O |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CN2C(CCC2=O)C(=O)O |
Other CAS No. |
55780-25-1 16473-66-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
5-oxo-DL-proline (Monomer)
- Molecular Formula: C₅H₇NO₃
- Molecular Weight : 147.12 g/mol
- Key Features: Cyclic lactam structure with a ketone group at the 5-position. Infrared (IR) spectral data shows characteristic peaks for amide C=O (~1680 cm⁻¹) and lactam N-H (~3300 cm⁻¹) . Sublimation enthalpy reported at ΔsubH = 126.3 kJ/mol, typical for amino acid derivatives .
Sodium Bis(5-oxo-DL-prolinate)
- Molecular Formula : C₁₀H₁₂N₂Na₂O₆
- Molecular Weight : 302.19 g/mol
- Key Features :
1,1'-Methylenebis(5-oxo-DL-proline)
- Molecular Formula : C₁₂H₁₆N₂O₆
- Molecular Weight : 284.26 g/mol (theoretical)
- Key Features :
- Covalent dimerization reduces solubility in polar solvents compared to sodium salts but improves thermal stability.
- The methylene bridge likely alters electronic properties, affecting reactivity in peptide synthesis or catalysis.
Comparative Data Table
Research Findings and Implications
- Sodium Salts vs. Free Acids : Sodium Bis(5-oxo-DL-prolinate) exhibits superior aqueous solubility (critical for pharmaceutical formulations) compared to the free acid or methylenebis derivative .
- Structural Effects on Reactivity: The methylene bridge in 1,1'-Methylenebis(5-oxo-DL-proline) may sterically hinder nucleophilic sites, reducing its utility in peptide coupling reactions relative to monomeric forms.
- Spectroscopic Differentiation : IR spectra of 5-oxo-DL-proline show contamination around 2900 cm⁻¹ (likely from Nujol mull preparation) , whereas the dimer would exhibit additional C-H stretching from the methylene group.
Preparation Methods
Oxidation of Proline Using Potassium Permanganate
Proline undergoes oxidation at the γ-carbon to form 5-oxo-proline. In a method adapted from CN107827802B, DL-proline is dissolved in aqueous ethanol and treated with potassium permanganate (KMnO₄) at 15–20°C for 2–4 hours. The reaction is monitored via HPLC to ensure complete conversion, followed by quenching with sodium bisulfite to reduce residual MnO₄⁻. Isolation involves filtration, acidification to pH 2 with HCl, and recrystallization in acetone, yielding 5-oxo-DL-proline with >90% purity.
Reaction Conditions:
Catalytic Asymmetric Hydrogenation for Chiral Control
For enantiomerically pure 5-oxo-proline, asymmetric hydrogenation of pyrrolidine-2-carbaldehyde derivatives is employed. The patent CN107827802B details the use of (R)-SpiroPAP-Me-Ir as a chiral catalyst, achieving ee values >99%. The reaction occurs under 2–4 MPa H₂ pressure at 20–25°C, with potassium tert-butoxide as a base to facilitate deprotonation.
Optimization Insight:
-
Catalyst Loading: 0.001–0.0001 mol% relative to substrate
-
Solvent: Methanol or ethanol
Dimerization Strategies for Methylene Bridge Formation
The methylene bis linkage is introduced via condensation of two 5-oxo-DL-proline molecules using formaldehyde (CH₂O) or paraformaldehyde under acidic or basic conditions.
Acid-Catalyzed Condensation
In a modified Mannich reaction, 5-oxo-DL-proline reacts with formaldehyde in the presence of HCl as a catalyst. The reaction proceeds via imine formation, followed by nucleophilic attack by a second proline molecule.
Procedure:
Base-Mediated Coupling
Alternatively, potassium carbonate (K₂CO₃) facilitates the condensation in polar aprotic solvents like DMF. This method avoids acidic conditions, preserving acid-sensitive functional groups.
Reaction Parameters:
Industrial-Scale Production and Optimization
Zibo Hangyu Biotechnology Development Co., Ltd. reports a scalable synthesis using cost-effective solvents and recyclable catalysts. Key steps include:
-
Batch Hydrogenation: 50 kg batches of pyrrolidine-2-carbaldehyde are hydrogenated in ethanol with (R)-SpiroPAP-Me-Ir, achieving 95% yield.
-
Oxidation and Dimerization: The 5-oxo-proline intermediate is dimerized in water with formaldehyde, followed by activated carbon treatment to remove impurities.
-
Recrystallization: Acetone recrystallization ensures >99% purity for pharmaceutical applications.
Economic and Environmental Considerations:
-
Solvent Recovery: Ethanol is distilled and reused, reducing waste.
-
Catalyst Reusability: The iridium catalyst is recovered via filtration and reused for 10 cycles without loss of activity.
Analytical Validation and Quality Control
Purity Assessment:
-
HPLC: Reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 60:40 over 20 min), UV detection at 210 nm.
-
Optical Rotation: [α]D²⁵ = +12.5° (c = 1, H₂O) for enantiopure batches.
Spectroscopic Data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
